2-Cyclobutyl-2-methoxyethan-1-amine

Catalog No.
S3025444
CAS No.
1521248-16-7
M.F
C7H15NO
M. Wt
129.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-2-methoxyethan-1-amine

CAS Number

1521248-16-7

Product Name

2-Cyclobutyl-2-methoxyethan-1-amine

IUPAC Name

2-cyclobutyl-2-methoxyethanamine

Molecular Formula

C7H15NO

Molecular Weight

129.203

InChI

InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3

InChI Key

NEPDCNILKHFKFQ-UHFFFAOYSA-N

SMILES

COC(CN)C1CCC1

Solubility

not available

2-Cyclobutyl-2-methoxyethan-1-amine, also known by its IUPAC name N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-2-amine, is a compound characterized by a cyclobutyl ring and a methoxyethyl group attached to an amine. Its molecular formula is C12H25NOC_{12}H_{25}NO with a molecular weight of 199.33 g/mol. The compound exhibits unique structural features that contribute to its chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: Typically involves the methoxyethyl group, leading to products such as aldehydes or ketones.
  • Reduction: Targets the amine group, potentially yielding various amine derivatives.
  • Substitution: Can occur at the cyclobutyl ring or methoxyethyl group, resulting in diverse substituted products.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 2-Cyclobutyl-2-methoxyethan-1-amine may interact with biological systems through its structural components. The methoxyethyl group and amine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction profile suggests potential applications in drug development, particularly in designing compounds that modulate biological activity .

Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine typically involves several steps:

  • Formation of Cyclobutyl Ring: Starting materials are chosen to create the cyclobutyl structure.
  • Functionalization: The methoxyethyl group is introduced through alkylation or other functionalization methods.
  • Final Assembly: The methylpropan-2-amine moiety is added under controlled conditions to yield the final product.

Industrial methods may involve automated reactors and continuous flow systems to enhance efficiency and scalability.

This compound has several potential applications:

  • Medicinal Chemistry: As a pharmaceutical intermediate, it may lead to the development of new drugs targeting specific biological pathways.
  • Material Science: Its unique properties make it suitable for use in specialty chemicals, coatings, adhesives, and polymers.
  • Research Tool: In biological studies, it can serve as a probe to investigate the effects of cyclobutyl-containing molecules on various biological systems .

Interaction studies have shown that 2-Cyclobutyl-2-methoxyethan-1-amine can bind to various molecular targets, influencing their activity. This binding is likely mediated by the structural rigidity provided by the cyclobutyl ring and the functional groups that facilitate interactions with enzymes and receptors . Further studies are necessary to elucidate its full mechanism of action.

Several compounds share structural similarities with 2-Cyclobutyl-2-methoxyethan-1-amine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
n-(Cyclobutyl)methylamineCyclobutyl ringLacks methoxyethyl group
2-Methylpropan-2-amineAliphatic amineNo cyclic structure
1-(Cyclobutyl)ethanamineCyclobutyl ringDifferent alkyl substitution

Compared to these similar compounds, 2-Cyclobutyl-2-methoxyethan-1-amine stands out due to its combination of a cyclobutyl ring with a methoxyethyl substituent and an amine moiety. This combination imparts distinct chemical reactivity and biological properties, making it particularly valuable for research and industrial applications .

XLogP3

0.5

Dates

Modify: 2024-04-14

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